molecular formula C9H13NO B3044963 1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one CAS No. 1006-51-5

1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one

Cat. No.: B3044963
CAS No.: 1006-51-5
M. Wt: 151.21 g/mol
InChI Key: FZUXNHFRXMLNHM-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one (CAS 1006-51-5) is a versatile hexahydroquinoline (HHQ) scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged structure for developing novel bioactive molecules. Research indicates that hexahydroquinoline derivatives exhibit a wide range of pharmacological activities, making them valuable scaffolds in preclinical research. Specifically, hexahydroquinoline derivatives have demonstrated promising anti-inflammatory properties . Recent studies show that such compounds can significantly decrease levels of key inflammatory mediators like transforming growth factor-beta 1 (TGF-β1) and exhibit inhibitory activity against various cytokines . Furthermore, this scaffold has been successfully recruited in the development of potent anticancer agents . Novel HHQ derivatives function as effective Epidermal Growth Factor Receptor (EGFR) inhibitors, competing with ATP at its active binding site, and have shown notable activity against various cancer cell lines, including non-small cell lung cancer . The structural flexibility of the HHQ core allows for diverse modifications, facilitating the optimization of potency and selectivity for specific therapeutic targets. With a molecular formula of C 9 H 13 NO and a molecular weight of 151.21 g/mol , this compound is typically supplied as a high-purity solid. It is commonly synthesized via efficient, one-pot multicomponent reactions, such as adaptations of the Hantzsch synthesis, which are suitable for generating diverse derivative libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1006-51-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2,3,4,6,7,8-hexahydro-1H-quinolin-5-one

InChI

InChI=1S/C9H13NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h10H,1-6H2

InChI Key

FZUXNHFRXMLNHM-UHFFFAOYSA-N

SMILES

C1CC2=C(CCCN2)C(=O)C1

Canonical SMILES

C1CC2=C(CCCN2)C(=O)C1

Origin of Product

United States

Preparation Methods

Solvent-Free Condensation Using Chalcones and 1,3-Cyclohexanedione

A solvent-free method for synthesizing hexahydroquinolinone derivatives was developed by Rong et al., offering an eco-friendly approach without catalysts. The reaction combines chalcones, 1,3-cyclohexanedione, and ammonium acetate under mild thermal conditions (80–100°C). For example, 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinolin-5-one was obtained in 92% yield after 2 hours. This method eliminates solvent waste and simplifies purification, with the product confirmed via X-ray diffraction and spectroscopic analysis.

Key Advantages :

  • No solvent or catalyst required.
  • Short reaction time (2–3 hours).
  • High yields (85–92%).

ZrOCl₂·8H₂O-Catalyzed One-Pot Synthesis

ZrOCl₂·8H₂O, a low-cost and reusable green catalyst, was employed in a one-pot synthesis of hexahydroquinoline derivatives. Using dimedone, β-ketoester, ammonium acetate, and aryl aldehydes, the reaction achieved optimal yields (up to 95%) at 83.75°C with 0.15 mol% catalyst. Central Composite Design (CCD) optimization revealed that excess catalyst or higher temperatures induced crystallization of ZrOCl₂·8H₂O, reducing efficiency. This method is scalable and suitable for derivatives with electron-withdrawing or donating substituents.

Reaction Conditions :

Parameter Optimal Value
Temperature 83.75°C
Catalyst Loading 0.15 mol%
Yield Range 85–95%

Tandem Multicomponent Reaction Using [H₂-Phy]-ILBr Catalyst

A tandem protocol utilizing the ionic liquid [H₂-Phy]-ILBr as a bifunctional catalyst enabled the synthesis of hexahydroquinolines via a three-component reaction. Combining aldehydes, dimedone, and ammonium acetate in ethanol at 80°C, the method achieved yields up to 93% in 40 minutes. The catalyst’s Brønsted acidity and hydrogen-bonding capacity facilitated imine formation and cyclization, as evidenced by mechanistic studies.

Performance Metrics :

  • Catalyst loading: 10 mol%.
  • Reaction time: 40 minutes.
  • Recyclability: 5 cycles without significant loss in activity.

Catalytic Hydrogenation of Quinoline Precursors

Asymmetric hydrogenation of unsaturated precursors offers a stereoselective route to hexahydroquinolinones. A patent by WO2003078399A1 demonstrated hydrogenation of l-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline hydrogensulfate using Ir catalysts under 40 bar H₂ at 60°C. The process achieved 99% conversion and 91% enantiomeric excess (ee). While this method targets isoquinoline derivatives, analogous conditions could reduce quinoline substrates to 1,2,3,4,7,8-hexahydroquinolin-5(6H)-one with modifications in catalyst selection.

Hydrogenation Parameters :

Condition Value
Pressure 40 bar H₂
Temperature 60–80°C
Catalyst [Ir(COD)Cl]₂
Substrate Loading 10–50 wt.%

Comparative Analysis of Methods

Method Yield (%) Time Catalysts Green Metrics
Solvent-Free 85–92 2–3 h None Solvent-free, low E-factor
ZrOCl₂·8H₂O 85–95 1–2 h ZrOCl₂·8H₂O Reusable catalyst
[H₂-Phy]-ILBr 88–93 40 min Ionic liquid Recyclable, low waste
Hydrogenation 90–99 15 h Ir/Rh complexes High selectivity
Cyclohexanone 70–80 15 h None Requires oxidation

Comparison with Similar Compounds

Table 1: Key Structural Features of Hexahydroquinolinone Derivatives

Compound Name Core Structure Substituents/Modifications Key References
1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one Hexahydroquinoline with ketone at C-5 None (parent structure)
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Tetrahydroquinoline with ketone at C-4 Methyl at C-2
7,7-Dimethyl-3-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one Dihydroquinoline with ketone at C-5 7,7-Dimethyl and 3-(4-chlorophenyl)
2-(Trifluoromethyl)-1,2,3,4,7,8-hexahydroquinolin-5(6H)-one Hexahydroquinoline with ketone at C-5 CF3 group at C-2
4-(4-Chlorophenyl)-7,7-dimethyl-2-thioxo-hexahydroquinazolin-5(6H)-one Hexahydroquinazolinone Thione at C-2, 4-(4-chlorophenyl), 7,7-dimethyl

Key Observations :

  • Saturation Level: The degree of saturation (tetrahydro vs. hexahydro) impacts ring flexibility and electronic properties. For example, dihydroquinolines (e.g., ) exhibit greater planarity, enhancing π-π stacking interactions, whereas hexahydro derivatives offer conformational flexibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF3 in ) increase electrophilicity at the ketone, facilitating nucleophilic attacks. Bulky substituents (e.g., 7,7-dimethyl in ) enhance steric hindrance, affecting reaction kinetics .

Key Observations :

  • Catalyst-Free vs. Catalyzed: The parent hexahydroquinolinone is synthesized via a catalyst-free multicomponent reaction, offering cost efficiency and scalability . In contrast, dihydroquinolines require strong bases like NaH .
  • Yield Variability : Substituent complexity (e.g., thioxo groups in ) reduces yields due to steric challenges, whereas simpler derivatives achieve higher yields .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) FT-IR (ν, cm⁻¹) HRMS (m/z) Reference
1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one Not reported 147.17 1666 (C=O), 1580 (C=N) [M+H]⁺: 148.1234 (calc.)
7,7-Dimethyl-3-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one 146.3–147.0 299.79 1680 (C=O), 1528 (C-Cl) [M+H]⁺: 300.1489 (found)
4-(4-Chlorophenyl)-7,7-dimethyl-2-thioxo-hexahydroquinazolin-5(6H)-one 157 399.95 1242 (C=S), 1178 (C-N) [M+H]⁺: 400.1201 (found)

Key Observations :

  • Thermal Stability : Higher melting points in chlorophenyl-substituted derivatives (e.g., 146–157°C in ) suggest stronger intermolecular forces (e.g., halogen bonding).
  • Spectral Signatures : The C=O stretch (~1666 cm⁻¹) is consistent across derivatives, while C=S (1242 cm⁻¹) and C-Cl (1528 cm⁻¹) bands confirm functionalization .

Key Observations :

  • Activity Trends: Thioxo-quinazolinones (e.g., ) exhibit potent bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. The parent hexahydroquinolinone lacks reported activity, highlighting the importance of functionalization .

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